molecular formula C13H16N2O2S B11076061 3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione

Cat. No.: B11076061
M. Wt: 264.35 g/mol
InChI Key: SSVUWARSVUMHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and an aminoethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrrolidine derivative with a benzyl halide in the presence of a base to form the benzylpyrrolidine intermediate. This intermediate is then reacted with an aminoethylsulfanyl compound under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the benzyl group can introduce a wide range of functional groups.

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The aminoethylsulfanyl group can form bonds with various biological molecules, affecting their function. The benzyl group can also interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-benzylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H16N2O2S/c14-6-7-18-11-8-12(16)15(13(11)17)9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2

InChI Key

SSVUWARSVUMHGE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.